molecular formula C12H18N2O2 B13938422 Ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-91-9

Ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate

Cat. No.: B13938422
CAS No.: 127957-91-9
M. Wt: 222.28 g/mol
InChI Key: QKIJBTSRQMNSOY-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . This inhibition helps in reducing inflammation and protecting neuronal cells from stress-induced apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

127957-91-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-tert-butyl-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-6-16-11(15)9-7-13-8(2)14-10(9)12(3,4)5/h7H,6H2,1-5H3

InChI Key

QKIJBTSRQMNSOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)(C)C)C

Origin of Product

United States

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